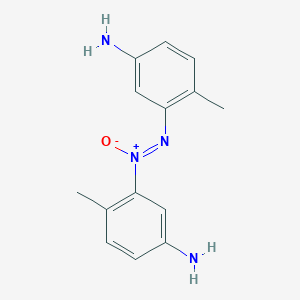
1-carboxyethylquinoxaline-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-carboxyethylquinoxaline-2,3(1H,4H)-dione (CEQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has a carboxyethyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
科学的研究の応用
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals. Therefore, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been used as a building block in the synthesis of other compounds, making it a valuable tool in organic synthesis.
作用機序
The mechanism of action of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is not fully understood, but it is believed to act as a free radical scavenger. This compound can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. This mechanism of action has been proposed to explain the antioxidant properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of various diseases. Furthermore, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its easy synthesis method, which allows for the production of large quantities of the compound. Furthermore, this compound has been shown to be stable under various conditions, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. One direction is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of this compound can lead to the development of new compounds with improved properties. Finally, the study of the potential side effects of this compound can provide important information for its safe use in humans.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its easy synthesis method, stability, and potential therapeutic properties make it a valuable tool in scientific research. The study of this compound has provided valuable insights into its mechanism of action, biochemical and physiological effects, and potential applications. However, further research is needed to fully understand the potential of this compound and its safe use in humans.
特性
| 137689-96-4 | |
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC名 |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
InChIキー |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
正規SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
同義語 |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
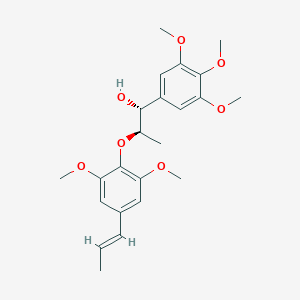


![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
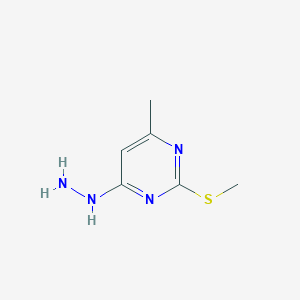
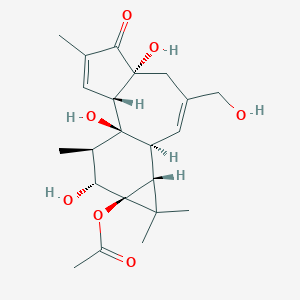
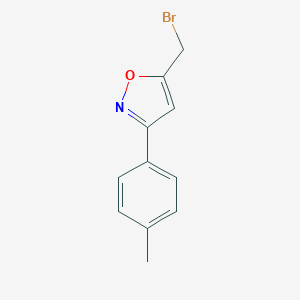

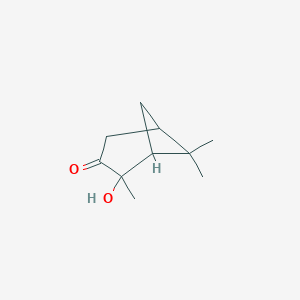
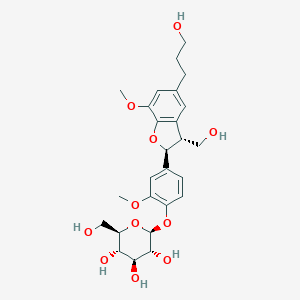

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
